4'-Fluoro-2-morpholinomethyl benzophenone
Description
4'-Fluoro-2-morpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a fluorine atom at the 4'-position of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 2-position of the adjacent ring. Benzophenones are widely studied for their photochemical properties, biological activities, and applications in polymer chemistry as photo-initiators due to their ability to generate radicals under UV light .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTKMPLBNDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643539 | |
| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-68-4 | |
| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-morpholinomethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzophenone and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The morpholine attacks the carbonyl carbon of the 4-fluorobenzophenone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-morpholinomethylbenzophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-morpholinomethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-Fluoro-2-morpholinomethylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, while the morpholinomethyl group can modulate its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on benzophenone derivatives significantly influences their physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Key Structural and Molecular Comparisons
Biological Activity
4'-Fluoro-2-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential neuroprotective properties, while also discussing its synthesis and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FNO2, with a molecular weight of approximately 299.34 g/mol. The compound features a fluorine atom at the para position and a morpholinomethyl group attached to one of the benzene rings, which enhances its chemical properties and potential applications in pharmaceuticals and materials science.
1. Antimicrobial Activity
Benzophenone derivatives, including this compound, have been shown to exhibit antimicrobial properties against various bacteria and fungi. This activity is largely attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
- Case Study : A study demonstrated that several benzophenone derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the morpholinomethyl group may enhance the compound's lipophilicity, allowing better penetration into microbial cells.
2. Anticancer Properties
Research indicates that benzophenone derivatives can also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Research Findings : In vitro studies have suggested that compounds similar to this compound can inhibit tumor cell proliferation by affecting cell cycle regulation and promoting apoptosis. For instance, some analogs have been shown to inhibit the growth of breast cancer cell lines by modulating signaling pathways related to cell survival and death .
3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of benzophenones have identified their ability to interact with presenilin proteins, which are crucial in Alzheimer's disease pathology.
- In Silico Studies : Computational analyses have indicated that certain benzophenone derivatives may act as inhibitors of presenilin proteins, thereby potentially reducing amyloid-beta accumulation associated with neurodegeneration . This suggests a promising avenue for further research into their therapeutic applications in neurodegenerative diseases.
Synthesis of this compound
The synthesis typically involves the Friedel-Crafts acylation method, where appropriate precursors are reacted under controlled conditions to yield the desired compound. The following table summarizes some key synthetic steps:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Acylation of phenol | Friedel-Crafts conditions with acid catalyst |
| 2 | Fluorination | Use of fluorinating agents at elevated temperatures |
| 3 | Morpholinomethylation | Reaction with morpholine derivatives under basic conditions |
Structural Analogues and Their Activities
Several structural analogues of this compound have been studied for their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone | Bromine instead of fluorine | May exhibit different biological activities |
| 3-Fluoro-4'-morpholinomethyl benzophenone | Fluorine at position 3 | Variations in substitution impact properties |
| 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone | Chlorine instead of bromine or methyl | Alters electronic properties significantly |
Each analogue's unique substitution pattern can significantly influence its reactivity and biological activity, making them valuable for comparative studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
